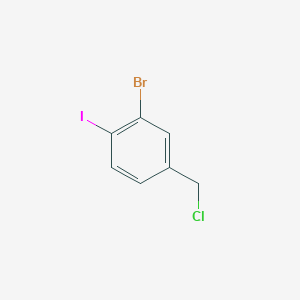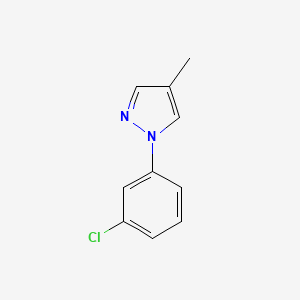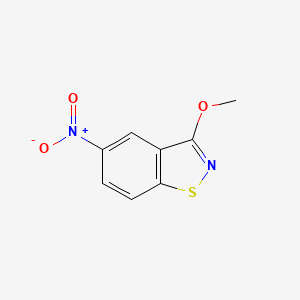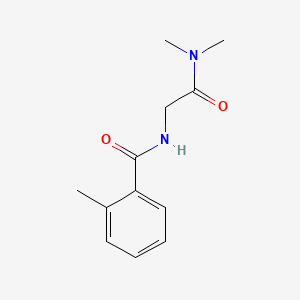![molecular formula C12H10ClNO2 B6611619 2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 128490-15-3](/img/structure/B6611619.png)
2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione
説明
2-[2-(Chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione, also known as Chloromethyl Isoindole-1,3-Dione (CID), is an organic compound that has recently been studied for its potential as a therapeutic agent and as a research tool in scientific studies. CID is a structurally unique compound with a wide range of applications due to its ability to interact with a variety of biological molecules.
科学的研究の応用
CID has recently been studied for its potential as a therapeutic agent and as a research tool in scientific studies. CID has been used to study the effects of DNA damage and repair, protein-DNA interactions, and gene regulation. CID has also been used in studies of cancer and neurological diseases. Additionally, CID has been used to study the effects of epigenetic modifications on gene expression.
作用機序
CID is an inhibitor of DNA methyltransferase (DNMT), an enzyme responsible for the addition of methyl groups to DNA. CID binds to DNMT and prevents it from adding methyl groups to DNA, thus preventing gene expression. CID also has the ability to interact with other biological molecules, such as proteins and RNA, allowing it to affect the expression of genes.
Biochemical and Physiological Effects
CID has been shown to inhibit the expression of genes involved in the development of cancer, such as Bcl-2 and c-Myc. CID has also been shown to inhibit the expression of genes involved in neurological diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, CID has been shown to reduce inflammation and oxidative stress.
実験室実験の利点と制限
CID has several advantages for use in laboratory experiments. CID is relatively easy to synthesize, has a wide range of applications, and can be used to study a variety of biological processes. However, CID also has several limitations. CID is not very stable and can degrade over time, making it difficult to store for long periods of time. Additionally, CID can be toxic if used in high concentrations.
将来の方向性
The potential applications of CID are vast and the possibilities are limitless. CID could be used to study the effects of epigenetic modifications on gene expression, as well as the effects of DNA damage and repair. Additionally, CID could be used to study the effects of genetic mutations on disease development and progression. CID could also be used to develop new therapeutic agents for the treatment of cancer, neurological diseases, and other diseases. CID could also be used to develop new drugs that target specific genes or pathways. Finally, CID could be used to study the effects of environmental factors on gene expression and disease development.
特性
IUPAC Name |
2-[2-(chloromethyl)prop-2-enyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8(6-13)7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKALUBPGMGHLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C(=O)C2=CC=CC=C2C1=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phthalimido-3-Chloro-2-Methylenepropane | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Pyridinylcarbonyl)amino]butanoic acid](/img/structure/B6611542.png)




![2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide](/img/structure/B6611573.png)
![tert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B6611580.png)


![[(1,3-thiazol-2-yl)amino]urea](/img/structure/B6611605.png)



